

Application Notes and Protocols for Viscosity Measurement of Carbomer 934 Gels

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbomer 934 is a high molecular weight, cross-linked polymer of acrylic acid that is widely utilized in the pharmaceutical and cosmetic industries as a primary thickening, suspending, and emulsifying agent.[1][2] In its dry form, it exists as a white, fluffy, and hygroscopic powder.[1] When dispersed in water and neutralized with a suitable base, Carbomer 934 swells to form a gel, exhibiting a significant increase in viscosity.[1][3] The rheological properties of these gels are critical to the final product's performance, stability, and sensory characteristics.

These application notes provide a comprehensive methodology for the preparation of **Carbomer 934** gels and the subsequent measurement of their viscosity. The protocols are designed to ensure reproducible and accurate results, which are essential for formulation development, quality control, and comparative studies.

Factors Influencing Viscosity

The viscosity of **Carbomer 934** gels is not an intrinsic property but is influenced by several factors:

 Concentration: Higher concentrations of Carbomer 934 lead to a more structured gel network and, consequently, higher viscosity.[4] Typical usage levels range from 0.1% to 2.5%.[3][5]



- pH: The viscosity of Carbomer gels is highly pH-dependent. Maximum viscosity is typically achieved in a pH range of 6 to 10 upon neutralization of the acidic polymer.[3][6]
- Neutralizing Agent: Different bases, such as sodium hydroxide (NaOH) and triethanolamine (TEA), can be used for neutralization and may subtly affect the final viscosity and clarity of the gel.[6][7]
- Temperature: While Carbomer 934 gels exhibit good thermal stability, significant temperature changes can influence viscosity.[2]
- Shear Rate: **Carbomer 934** gels are non-Newtonian, shear-thinning fluids, meaning their viscosity decreases as the applied shear rate increases.[8][9]
- Presence of Electrolytes: High concentrations of electrolytes can cause a reduction in viscosity due to the shielding of the ionic charges on the polymer backbone, which leads to a less expanded network.[3][6]

Experimental ProtocolsProtocol 1: Preparation of Carbomer 934 Gels

This protocol details the steps for the preparation of a 1% w/w **Carbomer 934** gel. The formulation can be adjusted based on the desired final concentration.

Materials and Equipment:

- Carbomer 934 powder
- Deionized water
- Neutralizing agent (e.g., 10% w/v Sodium Hydroxide solution or Triethanolamine)
- Analytical balance
- Beaker
- · Overhead stirrer or magnetic stirrer with a vortex-creating stir bar
- pH meter

Methodological & Application





Spatula

Procedure:

- Dispersion:
 - Weigh the required amount of deionized water into a beaker.
 - While stirring the water at a moderate speed to create a vortex, slowly and carefully sprinkle the **Carbomer 934** powder onto the surface of the vortex. This method, known as sifting, helps to prevent the formation of agglomerates or "fish eyes."[5]
 - Continue stirring until the Carbomer 934 is fully dispersed and the solution appears uniform, though it will be acidic and have low viscosity at this stage. This may take 30 to 90 minutes.[10]
- Hydration:
 - Allow the dispersion to hydrate for at least 30 minutes. This allows the polymer particles to swell.
- Neutralization:
 - While continuing to stir the dispersion at a low speed, slowly add the neutralizing agent dropwise.
 - Monitor the pH of the dispersion continuously using a calibrated pH meter.
 - Continue adding the neutralizing agent until the target pH (typically between 6.0 and 7.5)
 is reached.[11][12] A very viscous gel will form as the pH increases.[11][12]
 - Avoid over-neutralization, as it can lead to a decrease in viscosity.[7]
- Final Mixing and Degassing:
 - Once the target pH is achieved, continue gentle stirring for another 10-15 minutes to ensure homogeneity.



 To remove any entrapped air bubbles, which can affect viscosity readings, the gel can be left to stand for several hours or centrifuged at a low speed.

Protocol 2: Viscosity Measurement using a Rotational Viscometer

This protocol describes the use of a Brookfield-type rotational viscometer for measuring the apparent viscosity of the prepared **Carbomer 934** gel.

Materials and Equipment:

- Prepared Carbomer 934 gel
- Rotational viscometer (e.g., Brookfield DV-series) with appropriate spindles
- Guard leg (spindle protector)
- Beaker (600 mL is often recommended to minimize wall effects)[13]
- Water bath for temperature control

Procedure:

- Instrument Setup:
 - Ensure the viscometer is level and calibrated according to the manufacturer's instructions.
 - Attach the guard leg to the viscometer.[13]
 - Select an appropriate spindle and rotational speed. For high-viscosity gels, a T-bar spindle (e.g., Spindle 96) with a Helipath stand may be necessary to ensure the spindle is always cutting into fresh material. For less viscous gels, a disk-type spindle may be suitable. The goal is to obtain a torque reading between 10% and 90% of the instrument's capacity.
- Sample Preparation and Equilibration:
 - Place the beaker containing the Carbomer 934 gel into a water bath set to the desired temperature (e.g., 25 °C) and allow it to equilibrate for at least 1 hour.[14]



- Ensure the gel is free of air bubbles.
- Measurement:
 - Lower the viscometer head and immerse the selected spindle into the center of the gel until the fluid level reaches the immersion mark on the spindle shaft.[13]
 - Turn on the viscometer motor and allow the reading to stabilize. The time for stabilization will depend on the gel's properties and the rotational speed.[13]
 - Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s). For shear-thinning materials, it is crucial to report the spindle, rotational speed, and temperature along with the viscosity value.
- Data Reporting:
 - For a comprehensive rheological profile, measurements can be taken at multiple rotational speeds to observe the shear-thinning behavior.
 - The apparent viscosity is calculated by multiplying the dial reading (for analog models) or the direct digital readout by the appropriate factor for the spindle and speed combination used.[13]

Data Presentation

The following tables summarize typical quantitative data for Carbomer 934 gels.

Table 1: Viscosity of Carbomer 934 Gels at Different Concentrations



Carbomer 934 Concentration (% w/w)	Neutralizing Agent	рН	Temperature (°C)	Apparent Viscosity (mPa·s)
0.2	Triethanolamine	6.0-7.0	25	~5,000 - 15,000
0.5	Sodium Hydroxide	7.3-7.8	25	30,500 - 39,400[11]
1.0	Triethanolamine	6.0-7.0	25	~40,000 - 60,000
2.0	Triethanolamine	6.0-7.0	25	> 70,000

Note: These are approximate values and can vary depending on the specific batch of **Carbomer 934**, the exact pH, and the measurement parameters.

Table 2: Influence of pH on the Viscosity of a 0.5% Carbomer 934 Gel

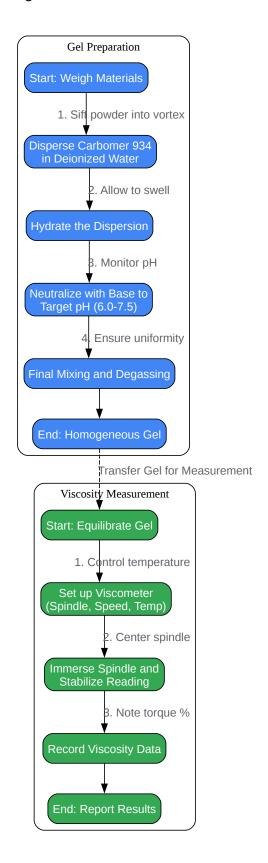
рН	Apparent Viscosity (mPa·s) at a shear rate of 40 $\mbox{s}^{-\mbox{\tiny 1}}$	
4.0	Low	
5.0	Moderate Increase	
6.0	High (approaching maximum)[4]	
7.0	Maximum	
8.0	High (stable)	
9.0	Gradual Decrease	
10.0	Further Decrease	

Data adapted from the general behavior of Carbomer gels, showing that the highest viscosity is achieved when neutralized to a pH of around 6-7.[4]

Visualization of Workflows



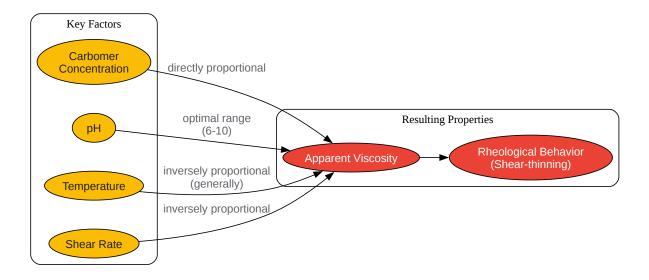
The following diagrams illustrate the key processes involved in the preparation and viscosity measurement of **Carbomer 934** gels.





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Caption: Experimental workflow for Carbomer 934 gel preparation and viscosity measurement.



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Caption: Logical relationships between key factors and the viscosity of Carbomer 934 gels.

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